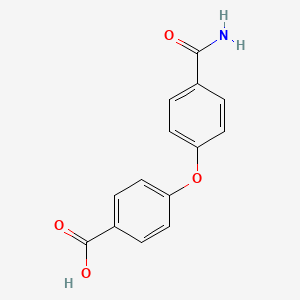

![molecular formula C7H4ClN3O B1437718 6-氯-3H-吡啶并[2,3-d]嘧啶-4-酮 CAS No. 746671-60-3](/img/structure/B1437718.png)

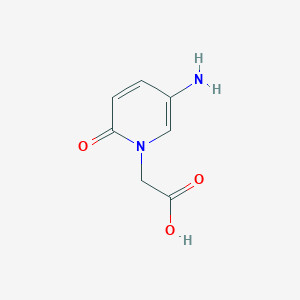

6-氯-3H-吡啶并[2,3-d]嘧啶-4-酮

描述

“6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one” is a compound that belongs to the pyrido[2,3-d]pyrimidines class . Pyrido[2,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods . One method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one .Molecular Structure Analysis

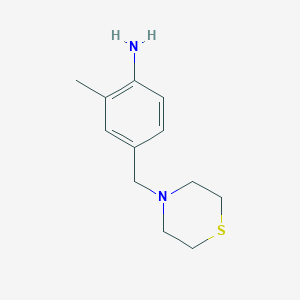

The molecular structure of “6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one” is C7H4ClN3O with a molecular weight of 181.57916 .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are complex and can involve various steps . For instance, a Michael addition-type reaction has been proposed where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .科学研究应用

衍生物的合成

6-氯-3H-吡啶并[2,3-d]嘧啶-4-酮在合成各种化学衍生物中起着关键作用。例如,Haber、Hagen和Schlender(1991年)描述了合成6-(4-吡啶基)-取代的吡啶并[2,3-d]嘧啶和1,8-萘嘧啶的方法,其中特定酰胺与草酸二乙酯环化产生吡啶并[2,3-d]嘧啶衍生物 (Haber, Hagen, & Schlender, 1991)。同样,Molnár等人(2009年)对卤代的4H-吡啶并[1,2-a]嘧啶-4-酮进行了研究,涉及特定马隆酸酯的热环化和脱羧,展示了生产该化合物卤代衍生物的方法 (Molnár et al., 2009)。

催化和绿色化学

该化合物在绿色化学中也起着重要作用。Nia等人(2013年)展示了其在无溶剂、催化的一锅法合成吡啶并[2,3-d]嘧啶衍生物中的应用,突出了一种更环保的方法 (Nia et al., 2013)。

抗菌活性

El-Gazzar、Aly、Zaki和Hafez(2008年)探讨了嘧啶并[4,5-b]-喹啉和吡啶并[2,3-d]嘧啶衍生物的抗菌性能,其中6-氯-3H-吡啶并[2,3-d]嘧啶-4-酮作为合成具有潜在抗菌和抗真菌活性的化合物的前体 (El-Gazzar et al., 2008)。

甜菜碱嘧啶胺的合成

Schmidt(2002年)研究了使用6-氨基取代的6-氯-3H-吡啶并[2,3-d]嘧啶-4-酮衍生物合成稳定的甜菜碱嘧啶胺,为有机化学领域做出了贡献 (Schmidt, 2002)。

晶体学和结构分析

6-氯-3H-吡啶并[2,3-d]嘧啶-4-酮衍生物的晶体结构和分子分析一直是研究的课题,正如Anthal等人(2014年)所证明的,他们进行了X射线衍射研究,以了解这些化合物的结构特征 (Anthal et al., 2014)。

未来方向

Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry and have been studied in the development of new therapies . This class of compounds has shown a therapeutic interest and has been approved for use as therapeutics . Future research will likely focus on designing new selective, effective, and safe anticancer agents .

属性

IUPAC Name |

6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUQNULGZXDJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=O)NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B1437635.png)

![2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1437638.png)

![3-[(Tert-butoxy)methyl]aniline](/img/structure/B1437642.png)

![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)

![[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1437648.png)